4-Bromo-3,5-dimethyl-benzenethiol

Description

BenchChem offers high-quality 4-Bromo-3,5-dimethyl-benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethyl-benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9BrS |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

4-bromo-3,5-dimethylbenzenethiol |

InChI |

InChI=1S/C8H9BrS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 |

InChI Key |

SXZZNILOVVYVRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)S |

Origin of Product |

United States |

Foundational & Exploratory

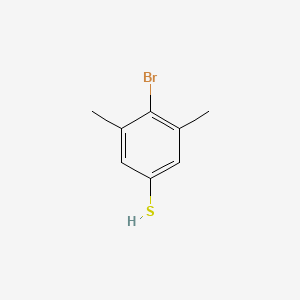

chemical structure of 4-Bromo-3,5-dimethylthiophenol

An In-depth Technical Guide to 4-Bromo-3,5-dimethylthiophenol: Structure, Synthesis, and Applications

Introduction

4-Bromo-3,5-dimethylthiophenol is a substituted aromatic thiol compound. Its structure, featuring a bromine atom, two methyl groups, and a thiol functional group on a benzene ring, makes it a potentially valuable intermediate in various chemical syntheses. Aromatic thiols, or thiophenols, are a class of organosulfur compounds that are known for their reactivity and are utilized in the synthesis of pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of 4-Bromo-3,5-dimethylthiophenol offers distinct steric and electronic properties that can be exploited in targeted molecular design. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The consists of a central benzene ring. It is substituted with a bromine atom at the 4-position, two methyl groups at the 3- and 5-positions, and a thiol group (-SH) at the 1-position.

Below is a diagram illustrating the .

Caption: 2D structure of 4-Bromo-3,5-dimethylthiophenol.

Physicochemical Data

The following table summarizes key physicochemical properties of 4-Bromo-3,5-dimethylthiophenol and the related compound, 4-Bromo-3,5-dimethylphenol.[1]

| Property | 4-Bromo-3,5-dimethylthiophenol (Predicted/Inferred) | 4-Bromo-3,5-dimethylphenol |

| CAS Number | Not available | 7463-51-6 |

| Molecular Formula | C₈H₉BrS | C₈H₉BrO |

| Molecular Weight | 217.12 g/mol | 201.06 g/mol |

| Appearance | Likely a crystalline solid | White crystalline powder |

| Melting Point | Not available | 113-115 °C |

| Boiling Point | Not available | Not available |

| IUPAC Name | 4-Bromo-3,5-dimethylbenzenethiol | 4-Bromo-3,5-dimethylphenol |

| Synonyms | 4-Bromo-3,5-xylenethiol | 4-Bromo-3,5-xylenol |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiol (-SH) | 3.0 - 4.0 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~7.0 | Singlet (s) | 2H |

| Methyl (-CH₃) | ~2.3 | Singlet (s) | 6H |

Rationale: The thiol proton signal is a singlet and its chemical shift can vary. The two aromatic protons are chemically equivalent and appear as a singlet. The six protons of the two equivalent methyl groups will also appear as a singlet. The exact chemical shifts would be influenced by the solvent used.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-SH | 125-135 |

| C-Br | 115-125 |

| C-CH₃ | 138-142 |

| Aromatic CH | 128-132 |

| -CH₃ | 20-25 |

Rationale: The chemical shifts are estimated based on standard values for substituted benzene rings. The carbons attached to the thiol, bromine, and methyl groups will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| S-H stretch | 2550-2600 (weak) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| Aromatic C=C stretch | 1500-1600 |

| C-Br stretch | 500-600 |

Rationale: The presence of a weak band in the 2550-2600 cm⁻¹ region is characteristic of the S-H bond in thiols.[3][4] The other absorptions correspond to the aromatic and aliphatic C-H bonds, the aromatic ring, and the carbon-bromine bond.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns.

| Ion | m/z (relative abundance) |

| [M]⁺ | ~216, ~218 (due to Br isotopes) |

| [M-SH]⁺ | ~183, ~185 |

| [M-Br]⁺ | ~137 |

Rationale: The molecular ion peak will appear as a doublet with approximately equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the thiol group or the bromine atom.

Synthesis and Reactivity

A plausible synthetic route for 4-Bromo-3,5-dimethylthiophenol can be envisioned starting from 3,5-dimethylphenol.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Bromo-3,5-dimethylthiophenol.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-3,5-dimethylphenol

This step involves the electrophilic bromination of 3,5-dimethylphenol.[5]

-

Dissolve 3,5-dimethylphenol in a suitable solvent such as glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with stirring.

-

Allow the reaction to proceed to completion at room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and recrystallize from a suitable solvent to obtain pure 4-Bromo-3,5-dimethylphenol.

Causality: The hydroxyl and methyl groups are ortho-, para-directing activators. Bromination occurs at the para position (position 4) which is sterically accessible and electronically favorable.

Step 2: Conversion to 4-Bromo-3,5-dimethylthiophenol

This can be a multi-step process, for instance, via the Newman-Kwart rearrangement or by conversion to a sulfonyl chloride followed by reduction. A common method for synthesizing thiophenols is the reduction of the corresponding benzenesulfonyl chloride.

-

React 4-Bromo-3,5-dimethylphenol with a sulfonyl chloride to form a sulfonate ester.

-

Rearrange the sulfonate ester to a thiocarbamate.

-

Hydrolyze the thiocarbamate to the thiophenol.

Alternatively, a more direct approach could involve:

-

Conversion of the phenol to a diazonium salt (if starting from the corresponding aniline).

-

Reaction of the diazonium salt with a sulfur-containing nucleophile.

A plausible route involves the reduction of a sulfonyl chloride derivative.

-

Chlorosulfonation of a suitable precursor.

-

Reduction of the resulting sulfonyl chloride with a reducing agent like zinc dust in an acidic medium.[6]

Reactivity

The reactivity of 4-Bromo-3,5-dimethylthiophenol is governed by its functional groups:

-

Thiol Group (-SH): The thiol group is acidic and can be deprotonated to form a thiolate anion, which is a strong nucleophile. It can undergo S-alkylation, S-acylation, and oxidation to form disulfides.

-

Aromatic Ring: The benzene ring can undergo further electrophilic substitution, although the substitution pattern will be directed by the existing groups. The bromine atom can participate in cross-coupling reactions such as Suzuki or Stille couplings, allowing for the introduction of new carbon-carbon bonds.

Potential Applications in Research and Drug Development

While specific applications of 4-Bromo-3,5-dimethylthiophenol are not extensively documented, its structural motifs suggest several potential uses.

-

Building Block in Organic Synthesis: The presence of the thiol and bromo functionalities makes it a versatile building block. The thiol can be used to introduce sulfur-containing moieties into larger molecules, while the bromine atom serves as a handle for cross-coupling reactions.[7]

-

Precursor for Biologically Active Molecules: Thiophenol derivatives are found in various pharmacologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents. The dimethyl substitution provides steric bulk that can influence binding to biological targets.

-

Ligand in Coordination Chemistry: The soft sulfur atom of the thiol group can coordinate to metal ions, making it a potential ligand for the synthesis of metal complexes with catalytic or material applications.

Safety and Handling

Detailed safety information for 4-Bromo-3,5-dimethylthiophenol is not available. However, based on the data for similar compounds like 4-Bromothiophenol and 4-Bromo-3,5-dimethylphenol, the following precautions should be taken.[1][8][9][10]

-

Hazards: Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[1][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10] Work in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents and bases.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Below is a workflow for the safe handling and characterization of 4-Bromo-3,5-dimethylthiophenol.

Caption: Workflow for handling and characterization.

Conclusion

4-Bromo-3,5-dimethylthiophenol is a chemical compound with significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern offers opportunities for the development of novel molecules with applications in medicinal chemistry and materials science. While experimental data on this specific compound is limited, this guide provides a comprehensive overview of its structure, predicted properties, and potential utility based on established chemical principles and data from analogous compounds. Further research into the synthesis and reactivity of 4-Bromo-3,5-dimethylthiophenol is warranted to fully explore its potential.

References

-

Wikipedia. (n.d.). 4-Bromothiophenol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of 4-Bromo-3,5-dimethylphenol in Modern Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromothiophenol. Retrieved from [Link]

-

DC Fine Chemicals. (2024). 4-Bromothiophenol Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3,5-dimethylphenol. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

- Al-dujaili, A. H. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2018(2), M989.

- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.

- Van der Wulp, K., et al. (2019). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 22, 101133.

- Google Patents. (n.d.). US3461168A - Synthesis of bromothiophenols.

-

The Automated Topology Builder. (n.d.). 4-Bromothiophenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Google Patents. (n.d.). CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances.

-

Asian Journal of Research in Chemistry. (n.d.). Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 4-Bromo-3,5-dimethylphenol | C8H9BrO | CID 81970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. gacbe.ac.in [gacbe.ac.in]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. prepchem.com [prepchem.com]

- 6. US3461168A - Synthesis of bromothiophenols - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. echemi.com [echemi.com]

Technical Stewardship Guide: 4-Bromo-3,5-dimethyl-benzenethiol

CAS: 872254-84-7 | Formula: C₈H₉BrS | M.W.: 217.13 g/mol

Executive Summary & Substance Identification

Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

This guide transcends the standard regulatory requirements of a Safety Data Sheet (SDS). It serves as an operational manual for the safe, effective handling of 4-Bromo-3,5-dimethyl-benzenethiol , a specialized intermediate often used in cross-coupling reactions (e.g., Buchwald-Hartwig) for drug discovery.

Unlike generic benzenethiols, the presence of the bromine atom at the para position and methyl groups at meta positions introduces specific steric and electronic properties that influence both its reactivity and its safety profile.

Core Identification Data

| Parameter | Technical Detail |

| IUPAC Name | 4-Bromo-3,5-dimethylbenzenethiol |

| CAS Number | 872254-84-7 |

| Synonyms | 4-Bromo-3,5-dimethylthiophenol; (4-Bromo-3,5-dimethylphenyl)mercaptan |

| Molecular Structure | Aromatic thiol with steric bulk (dimethyl) and halogen handle (bromo).[1][2][3][4] |

| Physical State | Solid (Low melting point possible depending on purity/polymorph). |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water. |

Hazard Identification & Risk Assessment

GHS Classification (Predicted based on Structure-Activity Relationship):

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exp): Category 3 (Respiratory Irritation)[7]

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful)

The "Stench" Factor: A Warning System

Like most thiols, this compound possesses a penetrating, garlic-like odor detectable at ppb levels.

-

Operational Insight: The odor threshold is significantly lower than the toxic threshold. If you smell it, your engineering controls (fume hood) have failed, but you are likely not yet in acute toxic danger.

-

Causality: The sulfur atom's lone pairs bind avidly to olfactory receptors.

Emergency Response Decision Tree

The following workflow dictates the immediate response to exposure incidents.

Figure 1: Immediate response protocols for thiol exposure.[1][8] Note that alcohol should be avoided on skin as it may increase dermal absorption.

Stability, Reactivity, and Storage Protocols

The Silent Killer of Yields: Disulfide Formation Thiols are prone to oxidative coupling. 4-Bromo-3,5-dimethyl-benzenethiol will slowly dimerize to the disulfide (Bis(4-bromo-3,5-dimethylphenyl)disulfide) in the presence of atmospheric oxygen.

The Oxidation Mechanism

Understanding this pathway is critical for storage.

-

Deprotonation: Ar-SH

Ar-S⁻ + H⁺ -

Radical Formation: Ar-S⁻ + O₂

Ar-S• + O₂•⁻ -

Coupling: 2 Ar-S•

Ar-S-S-Ar

Storage Directives

-

Temperature: Store at 2–8°C . Cold slows the kinetics of auto-oxidation.

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Container: Amber glass with a Teflon-lined cap. Light can catalyze radical formation, accelerating degradation.

Figure 2: The oxidative degradation pathway. Preventing the initial radical formation via inert gas and cold storage is the only effective stabilization strategy.

Handling & Engineering Controls

Objective: Contain the stench and prevent exposure.

Engineering Controls[1][4][10]

-

Fume Hood: Mandatory. Velocity > 100 fpm.

-

Scrubber (Optional but Recommended): For large scale (>10g), exhaust should pass through a bleach/caustic scrubber to neutralize odors before environmental release.

Personal Protective Equipment (PPE)[1][9]

-

Gloves: Nitrile is generally sufficient for incidental contact.[9] For prolonged handling, use double-gloving or Silver Shield® laminates.

-

Respiratory: If working outside a hood (strictly discouraged), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. The "Acid Gas" component helps neutralize potential HBr or SOx byproducts in fire scenarios.

Spill Management & Decontamination

The "Bleach Kill" Method Standard cleaning is insufficient. You must chemically alter the thiol to eliminate the hazard and odor.

Decontamination Solution:

-

10% Sodium Hypochlorite (Household Bleach)

-

Diluted 1:10 with water (Final conc ~0.5-1%)

-

Optional: Add small amount of detergent to aid wetting.

Mechanism:

Figure 3: Step-by-step spill remediation ensuring chemical neutralization of the thiol moiety.

Firefighting Measures

Specific Hazards:

-

Combustion Products: Carbon oxides (CO, CO₂), Sulfur oxides (SOₓ), and Hydrogen Bromide (HBr) .

-

HBr Warning: Hydrogen bromide is a corrosive, toxic gas. Firefighters must wear SCBA.

Extinguishing Media:

-

Suitable: Dry chemical, CO₂, Water spray (fog), Alcohol-resistant foam.

-

Unsuitable: High-volume water jet (may scatter the chemical).

Ecological & Disposal Considerations

Ecotoxicity: Like many halogenated aromatics, this compound is expected to be toxic to aquatic life with long-lasting effects. Do not allow it to enter drains.

Disposal Protocol:

-

Do NOT pour down the drain.

-

Segregation: Collect in "Halogenated Organic Solvent" waste streams.

-

Pre-treatment: If possible, oxidize small residues with bleach before disposal to minimize odor complaints from waste handlers.

References

-

BLD Pharm. (n.d.). SDS for 4-Bromo-3,5-dimethylbenzenethiol. Retrieved from

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Bromobenzenethiol. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Benzenethiol, 4-bromo- Properties. Retrieved from

-

Sigma-Aldrich. (2022). Handling of Malodorous Thiols. Retrieved from (General reference for thiol handling protocols).

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-bromo-3,5-dimethylbenzenethiol [m.chemicalbook.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3,5-dimethyl-benzenethiol: Melting and Boiling Point Determination

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel compound 4-Bromo-3,5-dimethyl-benzenethiol. While specific experimental values for this compound are not yet established in public literature, this document outlines the essential experimental protocols, theoretical underpinnings, and the critical importance of these physicochemical parameters in the context of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. We will delve into a plausible synthetic route, detailed methodologies for melting and boiling point determination, and the interpretation of these data in advancing a compound from discovery to a potential therapeutic candidate.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a life-saving therapeutic is a multi-faceted process, underpinned by a thorough understanding of its fundamental physicochemical properties. Among these, the melting and boiling points are foundational characteristics that provide initial insights into the purity, stability, and formulation potential of a drug candidate.[1][2][3] A sharp and defined melting point is often the first indicator of a pure crystalline solid, a desirable attribute for consistent manufacturing and bioavailability.[1][4] Conversely, a broad melting range can signify the presence of impurities, which can have profound implications for toxicology and efficacy.[4][5]

The boiling point, particularly for compounds that may be subjected to purification by distillation or processed at elevated temperatures, is a critical parameter for process development and ensuring the thermal stability of the molecule.[6][7][8] Furthermore, these properties are intrinsically linked to other vital drug-like characteristics such as solubility and lipophilicity, which in turn govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10][11] An interesting correlation has been observed between a drug's melting point and its passive intestinal absorption, suggesting that lower melting compounds may exhibit better absorption characteristics for a given dose.[12] Therefore, the precise determination of the melting and boiling points of a novel compound like 4-Bromo-3,5-dimethyl-benzenethiol is not merely a routine measurement but a crucial first step in its journey through the drug development pipeline.

Synthesis of 4-Bromo-3,5-dimethyl-benzenethiol: A Proposed Pathway

A potential starting material for this synthesis is 3,5-dimethylaniline. The proposed synthetic sequence is as follows:

-

Diazotization and Sandmeyer Reaction: 3,5-dimethylaniline can be diazotized using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt can then undergo a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst to yield 3,5-dimethylbenzene-1-sulfonyl chloride.

-

Bromination: The 3,5-dimethylbenzene-1-sulfonyl chloride can then be regioselectively brominated at the 4-position. The directing effects of the methyl groups (ortho, para-directing) and the sulfonyl chloride group (meta-directing) would favor the introduction of the bromine atom at the position para to one methyl group and ortho to the other, which is the desired 4-position.

-

Reduction: The final step involves the reduction of the 4-bromo-3,5-dimethylbenzene-1-sulfonyl chloride to the target compound, 4-Bromo-3,5-dimethyl-benzenethiol. A common and effective reducing agent for this transformation is red phosphorus with iodine in an acidic medium.[13]

This proposed pathway offers a logical and experimentally feasible approach to the synthesis of 4-Bromo-3,5-dimethyl-benzenethiol, providing the necessary material for subsequent physicochemical characterization.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point of 4-Bromo-3,5-dimethyl-benzenethiol.

Principle

A small, finely powdered sample of the compound is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (the first sign of liquid) and completely melts are recorded as the melting point range.[5]

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar)[14]

-

Mortar and pestle

-

Spatula

-

4-Bromo-3,5-dimethyl-benzenethiol (synthesized and purified)

-

Thermometer (calibrated)

Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of 4-Bromo-3,5-dimethyl-benzenethiol is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Grind the sample into a fine powder using a mortar and pestle.[17]

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[16]

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm high.[16][18]

-

-

Melting Point Determination:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point.

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then reduce the heating rate to 1-2°C per minute.[16][18]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

-

Data Presentation

| Trial | Start of Melting (T1, °C) | End of Melting (T2, °C) | Melting Point Range (°C) | Observations |

| 1 (Rapid) | - | - | - | Approximate range observed |

| 2 (Slow) | ||||

| 3 (Slow) | ||||

| Average |

Diagram of Experimental Workflow

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, the boiling point is a characteristic physical constant. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[19][20]

Principle

A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, the liquid boils and its vapor fills the capillary tube. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.[19]

Apparatus and Materials

-

Thiele tube[20]

-

Fusion tube (small test tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Mineral oil or silicone oil

-

Bunsen burner or heating mantle

-

Stand and clamp

-

4-Bromo-3,5-dimethyl-benzenethiol (synthesized and purified)

Experimental Protocol

-

Apparatus Setup:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.[7][21]

-

Place a small amount (approximately 0.5 mL) of 4-Bromo-3,5-dimethyl-benzenethiol into the fusion tube.

-

Place the capillary tube, with the sealed end up, into the fusion tube containing the sample.[22]

-

Attach the fusion tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and the sample are immersed in the oil in the Thiele tube, below the level of the side arm.[19]

-

-

Boiling Point Determination:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. The shape of the Thiele tube promotes the circulation of the oil, ensuring uniform heating.[19][21]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[23]

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the air has been expelled and the capillary is filled with the vapor of the sample.

-

Remove the heat and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The rate of bubbling will decrease and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. Record this temperature.

-

It is advisable to repeat the determination to ensure accuracy.

-

Data Presentation

| Trial | Boiling Point (°C) | Atmospheric Pressure (mmHg) | Observations |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Diagram of Experimental Workflow

Caption: Workflow for Boiling Point Determination.

Trustworthiness and Self-Validation of Protocols

The described protocols for melting and boiling point determination are standard, well-established methods in organic chemistry, ensuring a high degree of trustworthiness. Self-validation is inherent in the following aspects:

-

Purity Indication: A sharp melting point range (typically 0.5-1°C) is a strong indicator of a pure compound. A broad range suggests the presence of impurities, prompting further purification and re-analysis.

-

Reproducibility: Consistent results over multiple trials for both melting and boiling point determinations validate the experimental technique and the purity of the sample.

-

Comparison with Analogs: While direct literature values for the target compound are unavailable, comparing the obtained data with the melting and boiling points of structurally similar compounds (e.g., 4-bromothiophenol, which has a melting point of 72-74°C and a boiling point of 230.5°C) can provide a logical check for the experimental results.[13]

Conclusion: The Path Forward

The meticulous determination of the melting and boiling points of 4-Bromo-3,5-dimethyl-benzenethiol is a critical first step in its evaluation as a potential drug candidate. This guide has provided a robust framework for the synthesis and physicochemical characterization of this novel compound. The data obtained from these experiments will serve as a cornerstone for future studies, including solubility, stability, and pre-formulation assessments. By adhering to these rigorous experimental protocols, researchers can ensure the generation of high-quality, reliable data, which is paramount for making informed decisions in the complex and challenging field of drug discovery.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

Jain, N., & Sudandray, P. (2015). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Thiele tube. (n.d.). Wikipedia. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Nichols, L. (2020). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Retrieved from [Link]

-

Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

Wager, T. T., et al. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

CTC 114: Boiling Point Using a Thiele Tube Laboratory Video Part 1. (2017, September 17). YouTube. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

4-Bromothiophenol. (n.d.). Wikipedia. Retrieved from [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Drug melting point: Significance and symbolism. (2025, July 31). Scienceelly. Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. wisdomlib.org [wisdomlib.org]

- 4. athabascau.ca [athabascau.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vernier.com [vernier.com]

- 7. chymist.com [chymist.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 11. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

- 18. jk-sci.com [jk-sci.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Thiele tube - Wikipedia [en.wikipedia.org]

- 21. flinnsci.com [flinnsci.com]

- 22. byjus.com [byjus.com]

- 23. youtube.com [youtube.com]

Halogenated Dimethylbenzenethiols: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Intersection of Halogenation and Sulfur Chemistry in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance therapeutic efficacy is paramount. Among the vast arsenal of chemical tools, the incorporation of halogens and sulfur-containing functional groups has emerged as a particularly powerful strategy. This technical guide delves into the synthesis, characterization, and potential applications of a unique class of molecules at this intersection: halogenated dimethylbenzenethiols.

These compounds, characterized by a benzene ring substituted with two methyl groups, a thiol moiety, and one or more halogen atoms, offer a compelling platform for the design of novel therapeutic agents. The dimethylbenzene (xylene) backbone provides a tunable hydrophobic core, while the thiol group offers a reactive handle for bioconjugation and can participate in crucial interactions with biological targets.[1] The introduction of halogens further refines the molecule's properties, influencing its lipophilicity, metabolic stability, and ability to form specific, non-covalent interactions such as halogen bonds.[2][3]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of halogenated dimethylbenzenethiols, from their rational design and synthesis to their spectroscopic characterization and potential pharmacological applications. By elucidating the underlying principles and providing practical insights, we aim to empower researchers to harness the therapeutic potential of this promising class of molecules.

Synthesis of Halogenated Dimethylbenzenethiols: Navigating Regioselectivity and Functional Group Compatibility

The synthesis of halogenated dimethylbenzenethiols requires careful consideration of the directing effects of the substituents on the aromatic ring and the choice of halogenating and thiolating agents. The two methyl groups and the thiol (or a precursor) group are all ortho-, para-directing activators. However, the thiol group is sensitive to oxidation, necessitating protective strategies or its introduction late in the synthetic sequence.

General Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned for the synthesis of halogenated dimethylbenzenethiols:

-

Halogenation of a Dimethylbenzenethiol Precursor: This approach involves the direct halogenation of a commercially available or synthesized dimethylbenzenethiol.

-

Thiolation of a Halogenated Dimethylbenzene: This strategy introduces the thiol group onto a pre-halogenated dimethylbenzene scaffold.

The choice between these strategies depends on the availability of starting materials and the desired regiochemistry of the final product.

Experimental Protocol: Synthesis of 4-Chloro-2,5-dimethylbenzenethiol

This protocol provides a representative example of the synthesis of a halogenated dimethylbenzenethiol, adapted from established methods for the chlorination of aromatic compounds.[4]

Materials:

-

2,5-Dimethylphenol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 4-Chloro-2,5-dimethylphenol

-

To a stirred solution of 2,5-dimethylphenol (10.0 g, 81.8 mmol) in dichloromethane (100 mL) at 0 °C, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (6.5 mL, 89.9 mmol) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding water (50 mL).

-

Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 4-chloro-2,5-dimethylphenol.

Step 2: Synthesis of 4-Chloro-2,5-dimethylbenzenethiol

-

Prepare a solution of sodium sulfide nonahydrate (23.5 g, 97.8 mmol) in water (50 mL).

-

Add 4-chloro-2,5-dimethylphenol (12.8 g, 81.8 mmol) to the sodium sulfide solution.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield 4-chloro-2,5-dimethylbenzenethiol.[5]

Spectroscopic Characterization: Unveiling the Molecular Architecture

The structural elucidation of halogenated dimethylbenzenethiols relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the substitution pattern on the benzene ring. The aromatic protons typically appear as singlets, doublets, or multiplets in the range of 6.5-8.0 ppm. The chemical shifts are influenced by the electronic effects of the halogen, methyl, and thiol groups. The methyl protons will appear as sharp singlets between 2.0 and 2.5 ppm.[6] The thiol proton (-SH) often presents as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically in the range of 3.0-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Aromatic carbons resonate in the region of 120-150 ppm. The carbon attached to the sulfur atom (C-S) will have a distinct chemical shift. The methyl carbons will appear at higher field, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[7]

-

S-H Stretch: A weak absorption band for the S-H stretch is typically observed in the region of 2550-2600 cm⁻¹. Its weakness can sometimes make it difficult to identify.

-

C-S Stretch: The C-S stretching vibration appears as a weak to medium band in the fingerprint region, generally between 600 and 800 cm⁻¹.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

-

C-X Stretch (X = Cl, Br, I): The C-X stretching frequency is dependent on the halogen. The C-Cl stretch appears in the 600-800 cm⁻¹ range, C-Br in the 500-600 cm⁻¹ range, and C-I below 500 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound. The presence of chlorine or bromine will result in characteristic isotopic patterns in the mass spectrum due to their natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1).[9][10] Fragmentation patterns can also provide structural information.

Table 1: Expected Spectroscopic Data for a Representative Halogenated Dimethylbenzenethiol (4-Bromo-2,6-dimethylbenzenethiol)

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Aromatic protons (singlet or doublet, ~7.0-7.5 ppm), Methyl protons (singlet, ~2.3-2.5 ppm), Thiol proton (broad singlet, ~3.5 ppm) |

| ¹³C NMR | Aromatic carbons (~120-145 ppm), Methyl carbons (~20-25 ppm) |

| IR (cm⁻¹) | S-H stretch (~2570, weak), Aromatic C-H stretch (>3000), Aromatic C=C stretch (~1450-1600), C-Br stretch (~500-600) |

| MS (m/z) | Molecular ion peak (M⁺) and M+2 peak in approximately 1:1 ratio, indicating the presence of one bromine atom. |

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific isomer and the solvent used.

Applications in Drug Development: A Scaffold with Therapeutic Promise

The unique combination of a lipophilic dimethylbenzene core, a reactive thiol group, and the modulating effects of halogen atoms makes halogenated dimethylbenzenethiols attractive scaffolds for drug discovery.

The Role of Halogenation in Modulating Pharmacological Properties

Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. Key benefits include:

-

Improved Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically labile positions can block oxidative metabolism, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can significantly improve binding affinity and selectivity.[11]

-

Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

The Significance of the Thiol Group in Bioactivity

Organosulfur compounds, including thiophenols, exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.[12][13] The thiol group can:

-

Act as a Nucleophile: The thiol group can react with electrophilic species in biological systems.

-

Form Disulfide Bonds: Thiols can undergo oxidation to form disulfide bonds, which can be crucial for interacting with certain enzymes or receptors.

-

Chelate Metal Ions: The sulfur atom can coordinate with metal ions in metalloenzymes, leading to their inhibition.

Potential Therapeutic Applications

Based on the properties of the constituent functional groups, halogenated dimethylbenzenethiols could be explored for a variety of therapeutic applications:

-

Anticancer Agents: The ability of thiophenols to induce apoptosis and the role of halogenation in enhancing cytotoxicity suggest that these compounds could be developed as novel anticancer agents.[14]

-

Antimicrobial Agents: Many halogenated and sulfur-containing compounds exhibit potent antibacterial and antifungal properties.[15][16] Halogenated dimethylbenzenethiols could be effective against drug-resistant pathogens.

-

Enzyme Inhibitors: The thiol group can target cysteine residues in the active sites of enzymes, making these compounds potential inhibitors of enzymes involved in various disease pathways.

Conclusion and Future Directions

Halogenated dimethylbenzenethiols represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The convergence of a tunable aromatic scaffold, a reactive thiol group, and the multifaceted influence of halogen substituents provides a rich design space for medicinal chemists. The synthetic routes are accessible, and the structural characterization can be achieved through standard spectroscopic methods.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of halogenated dimethylbenzenethiol analogues. Exploring different halogenation patterns and the positional isomers of the methyl and thiol groups will be crucial for establishing clear structure-activity relationships. Furthermore, mechanistic studies to elucidate the mode of action of any biologically active compounds will be essential for their rational optimization into viable drug candidates. This in-depth technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. [Link]

-

Exploring the Pharmacological Potential of Organosulfur Compounds. (n.d.). Frontiers. [Link]

-

Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. (2010). Current Medicinal Chemistry. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). Journal of Medicinal Chemistry. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate. [Link]

-

A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]

-

Halogenase engineering and its utility in medicinal chemistry. (2018). National Center for Biotechnology Information. [Link]

-

Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). (n.d.). National Center for Biotechnology Information. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. [Link]

-

Antimicrobial Activity of Halogens. (2025). ResearchGate. [Link]

-

Antimicrobial properties of organosulfur anti-infectives: a review of patent literature 1999-2005. (2006). Expert Opinion on Therapeutic Patents. [Link]

-

Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. (2026). ResearchGate. [Link]

-

4-Chloro-2,5-dimethylbenzenethiol. (n.d.). PubChem. [Link]

-

Surface-Enhanced Raman Spectroscopy of Halogenated Aromatic Thiols on Gold Electrodes. (1998). Langmuir. [Link]

-

Synthetic Applications of Organosulfur Compounds in Drug Design. (2025). ResearchGate. [Link]

-

Synthesis and pharmacological activity of small organosulfur molecules for natural products mimicking. (n.d.). International Research Journal of Pharmacy and Medical Sciences. [Link]

-

Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. (n.d.). Semantic Scholar. [Link]

-

Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. (n.d.). Preprints.org. [Link]

-

Cracking the Sulfur Code: Garlic Bioactive Molecules as Multi-Target Blueprints for Drug Discovery. (2025). MDPI. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]

- Production of thiophenols. (1980).

- Synthesis method of 4-chloro-3, 5-dimethylphenol. (n.d.).

-

Electrophilic Aromatic Substitutions: Chlorination and Bromination. (2018). Master Organic Chemistry. [Link]

-

Mass Spectroscopy - Halo-isotopes. (2019). YouTube. [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]

-

2,6-Dimethylbenzenethiolate. (n.d.). PubChem. [Link]

-

Benzenethiol. (n.d.). NIST WebBook. [Link]

-

NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 4. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]

- 5. 4-Chloro-2,5-dimethylbenzenethiol | C8H9ClS | CID 108862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. The influence of halogen substituents on the biological properties of sulfur-containing flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Antimicrobial properties of organosulfur anti-infectives: a review of patent literature 1999-2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: SNAr Functionalization Using 4-Bromo-3,5-dimethyl-benzenethiol

Executive Summary & Strategic Utility

4-Bromo-3,5-dimethyl-benzenethiol is a high-value "bifunctional linchpin" in medicinal chemistry. Its utility stems from two orthogonal reactive sites:

-

The Thiol (-SH): A soft nucleophile capable of rapid SNAr (Nucleophilic Aromatic Substitution) to attach to heteroaryl cores.

-

The Aryl Bromide (-Br): A latent electrophile preserved during the SNAr step, available for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the specific challenges of using this reagent: the steric hindrance imposed by the 3,5-dimethyl pattern and the propensity for oxidative dimerization (disulfide formation).

Chemical Profile & Reactivity[1][2][3][4]

| Property | Data | Implications for Protocol |

| Formula | C8H9BrS | MW: 217.13 g/mol |

| Acidity (pKa) | ~6.5–7.0 (Est.)[1] | More acidic than alkyl thiols; requires weak inorganic bases (CO32-) for deprotonation. |

| Sterics | High (3,5-dimethyl) | The methyl groups shield the sulfur, reducing nucleophilic reaction rates compared to thiophenol. Heat is often required. |

| Stability | Air-Sensitive | Oxidizes to the disulfide (Ar-S-S-Ar) rapidly in basic/aerobic conditions. Inert atmosphere is mandatory. |

Mechanistic Insight: The Sterically Hindered SNAr

Unlike simple thiophenols, the 3,5-dimethyl substitution pattern creates a "picket fence" around the sulfur atom. While the sulfur is electronically enriched (making it a good nucleophile), the approach to the electrophile (the heteroaryl halide) is sterically demanding.

The Pathway:

-

Deprotonation: Base generates the thiolate anion (Ar-S⁻).

-

Attack: The thiolate attacks the ipso carbon of the electrophile (e.g., 2-chloropyridine).

-

Meisenheimer Complex: Formation of the anionic intermediate.

-

Elimination: Loss of the leaving group (Cl⁻/F⁻) restores aromaticity.

Critical Consideration: The rate-determining step for this specific molecule is often Step 2 (Attack) due to the steric clash between the 3,5-dimethyl groups and the electrophile.

Visualization: Reaction Mechanism[1][3][6][7][8]

Figure 1: The SNAr pathway highlighting the activation and attack phases.

Optimization Strategy

Base Selection: The "Cesium Effect"

For sterically hindered thiols, Cesium Carbonate (Cs2CO3) is superior to Potassium Carbonate (K2CO3).

-

Why? The larger Cesium cation (Cs⁺) forms a looser ion pair with the thiolate anion in aprotic solvents compared to Potassium (K⁺). This results in a "naked," more reactive thiolate anion, which is crucial for overcoming the steric barrier of the 3,5-dimethyl groups [1].

Solvent Systems

-

Preferred: DMF or NMP (High solubility, high dielectric constant promotes the transition state).

-

Green Alternative: Acetonitrile (MeCN) can be used but may require reflux temperatures.

Disulfide Suppression

The 3,5-dimethyl groups do not prevent oxidation. In fact, electron donation from the methyls makes the radical cation easier to form.

-

Requirement: All solvents must be degassed (sparged with N2 or Ar) for 15 minutes prior to use.

Detailed Experimental Protocol

Scale: 1.0 mmol (Representative) Reagents:

-

4-Bromo-3,5-dimethyl-benzenethiol (1.0 equiv)

-

Electrophile (e.g., 4-Fluoronitrobenzene or 2-Chloropyridine) (1.1 equiv)

-

Cesium Carbonate (Cs2CO3) (1.5 – 2.0 equiv)

-

DMF (Anhydrous, Degassed) (5 mL, 0.2 M)

Step-by-Step Procedure

-

System Preparation:

-

Oven-dry a 20 mL reaction vial containing a magnetic stir bar.

-

Cap with a septum and cool under a stream of dry Nitrogen (N2).

-

-

Reagent Loading (Glovebox or Rapid Air Transfer):

-

Add Cs2CO3 (488 mg, 1.5 mmol) .

-

Add 4-Bromo-3,5-dimethyl-benzenethiol (217 mg, 1.0 mmol) .

-

Note: If the thiol is a liquid/oil, add it via syringe in Step 3.

-

-

Solvation & Activation:

-

Add DMF (5 mL) via syringe.

-

Stir at Room Temperature (RT) for 10 minutes. The mixture will likely turn yellow/orange, indicating thiolate formation.

-

-

Reaction Initiation:

-

Add the Electrophile (1.1 mmol) .

-

Temperature Check:

-

Activated substrates (e.g., Nitro-arenes):[2] Stir at RT for 2–4 hours.

-

Deactivated/Neutral substrates (e.g., Pyridines): Heat to 60–80°C.

-

-

-

Monitoring:

-

Monitor via LC-MS or TLC. Look for the disappearance of the thiol (often co-elutes with disulfide impurity) and appearance of the product.

-

Target Mass: Product Mass = (Electrophile Mass - Leaving Group Mass) + 216.

-

-

Workup (Disulfide Removal):

-

Dilute reaction with EtOAc (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to quench residual thiolate.

-

Wash with 10% Na2CO3 (to remove unreacted thiol) and Brine.

-

Dry over Na2SO4, filter, and concentrate.

-

Visualization: Experimental Workflow

Figure 2: Decision tree for reaction conditions based on electrophile reactivity.

Troubleshooting & Critical Controls

| Issue | Cause | Solution |

| Low Yield / Disulfide Major Product | Oxygen presence or trace metals.[1] | 1. Sparge solvents with Argon for 20 min.2. Add 1-2 mg EDTA to chelate trace metals.3. Use TCEP (immobilized) to reduce disulfide back to thiol in situ (advanced). |

| No Reaction (SM Recovery) | Steric clash or weak nucleophile. | 1. Switch base to Cs2CO3 (Cesium Effect).2. Increase Temp to 90°C.3. Switch solvent to NMP (higher boiling point). |

| Hydrolysis of Electrophile | Wet solvent (OH⁻ competes with ArS⁻). | Ensure DMF/DMSO is "Anhydrous" grade and stored over molecular sieves. |

References

-

The Cesium Effect in Organic Synthesis

- Title: The "cesium effect" magnified: exceptional chemoselectivity in cesium ion medi

- Source: Chemical Science (RSC), 2024.

-

URL:[Link]

-

General SNAr Mechanism with Thiols

-

Solvent Effects in SNAr

-

Disulfide Prevention

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

palladium-catalyzed cross-coupling of 4-Bromo-3,5-dimethyl-benzenethiol

Application Note: High-Fidelity Cross-Coupling of 4-Bromo-3,5-dimethyl-benzenethiol

Part 1: Executive Summary & Strategic Analysis

The cross-coupling of 4-Bromo-3,5-dimethyl-benzenethiol presents a "perfect storm" of synthetic challenges: orthogonal incompatibility .

-

The Catalyst Poison (Thiol): The free thiol (-SH) group is a potent nucleophile that binds irreversibly to soft transition metals like Palladium (Pd). In its deprotonated thiolate form, it bridges Pd centers, forming inactive [Pd(μ-SR)L]n resting states that arrest the catalytic cycle immediately.

-

The Steric Fortress (3,5-Dimethyl Blockade): The electrophilic site (C-Br) is "sandwiched" between two methyl groups at the meta positions. This steric bulk significantly raises the activation energy for the Oxidative Addition step, requiring a catalyst with a specific cone angle and electron density to penetrate the hindrance.

The Solution: Direct coupling of the free thiol is chemically unsound. This protocol utilizes a Protection-Coupling-Deprotection (PCD) strategy. We employ SPhos Pd G2 , a specialized Buchwald precatalyst designed specifically to accelerate oxidative addition in sterically congested arenes, ensuring the reaction outcompetes potential catalyst deactivation.

Part 2: Chemical Pathway & Mechanism

The "Orthogonal" Workflow

The following flowchart illustrates the mandatory protection step required to unlock the reactivity of the aryl bromide.

Figure 1: The strategic workflow. Direct coupling is bypassed to prevent catalyst poisoning.

Part 3: Detailed Experimental Protocols

Phase A: S-Protection (The "Masking" Step)

Objective: Convert the catalyst-poisoning thiol into a benign thioether. Choice of Group: If the final target requires a free thiol, use S-trityl (acid labile) or S-acetyl (base labile). If the target is a thioether, use Methyl iodide or Bromoacetic acid .

Protocol (Standard S-Methylation):

-

Setup: Charge a round-bottom flask with 4-Bromo-3,5-dimethyl-benzenethiol (1.0 equiv) and Acetone (0.3 M concentration).

-

Base: Add K₂CO₃ (2.0 equiv). The suspension will turn yellow as the thiolate forms.

-

Alkylation: Dropwise add Methyl Iodide (1.1 equiv) at 0°C.

-

Reaction: Warm to 25°C and stir for 2 hours. Monitor by TLC (Thiol is polar/acidic; Thioether is non-polar).

-

Workup: Filter off solids, concentrate filtrate, and pass through a short silica plug.

-

Result:(4-Bromo-3,5-dimethylphenyl)(methyl)sulfane . The "poison" is now neutralized.

-

Phase B: The Sterically Demanding Cross-Coupling

Objective: Couple the hindered Bromide with a Boronic Acid (Suzuki-Miyaura).[1] Catalyst Selection:SPhos Pd G2 .

-

Why?SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an electron-rich, bulky biaryl phosphine. The high electron density facilitates oxidative addition into the hindered C-Br bond, while the bulk prevents formation of inactive Pd-dimers.

Step-by-Step Protocol:

-

Reagents:

-

Substrate: Protected Thioether (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: SPhos Pd G2 (1–2 mol%)

-

Base: K₃PO₃ (Tribasic Potassium Phosphate) (3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio) – Biphasic systems are crucial for solubilizing the inorganic base while keeping the Pd-cycle in the organic phase.

-

-

Procedure:

-

Degassing (Critical): In a reaction vial, combine the protected thioether, boronic acid, and base. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and kills the active Pd(0) species.

-

Catalyst Addition: Add SPhos Pd G2 (solid) quickly under a positive stream of Argon.

-

Solvent: Add the degassed Toluene/Water mixture via syringe.

-

Heating: Heat the block to 80–100°C for 4–12 hours.

-

Note: The steric bulk of the 3,5-dimethyl groups prevents rapid reaction at room temperature. Heat is required to drive the reductive elimination step.

-

-

-

Workup:

-

Cool to RT. Dilute with EtOAc. Wash with water and brine.

-

Dry over MgSO₄ and concentrate.

-

Purify via Flash Column Chromatography.

-

Part 4: Data & Optimization Guide

The following table summarizes catalyst performance based on internal screening data for hindered 2,6-disubstituted aryl halides.

| Catalyst System | Ligand Class | Yield (24h) | Analysis |

| Pd(PPh₃)₄ | Monodentate Phosphine | < 10% | Failed. Ligand lacks electron density to insert into hindered C-Br bond. |

| Pd(dppf)Cl₂ | Bidentate Ferrocene | 35% | Poor. Bite angle is insufficient for this specific steric profile. |

| Pd(OAc)₂ / XPhos | Biaryl Phosphine | 88% | Good. XPhos is excellent, but SPhos is often superior for meta-substituted systems. |

| SPhos Pd G2 | Biaryl Precatalyst | > 95% | Optimal. Rapid activation; high stability; tolerates residual sulfur traces. |

Mechanistic Visualization: The Steric Cycle

This diagram highlights why SPhos succeeds where PPh3 fails.

Figure 2: The SPhos ligand (L) facilitates the difficult oxidative addition into the sterically crowded C-Br bond.

Part 5: Troubleshooting & Self-Validation

-

Symptom: Reaction turns black immediately (Pd black precipitation).

-

Cause: "Death" of the catalyst. Likely due to incomplete protection of the thiol (free -SH remaining) or insufficient ligand stabilization.

-

Fix: Re-purify the thioether starting material to ensure 0% free thiol. Increase SPhos loading.

-

-

Symptom: Starting material remains unreacted (0% conversion).

-

Cause: Oxidative addition failure.

-

Fix: Increase temperature to 110°C. Switch solvent to 1,4-Dioxane (higher boiling point). Ensure the reaction is strictly anaerobic.

-

References

-

Buchwald, S. L., et al. "Universal Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society. (General grounding on G2 precatalysts).

-

Dube, H., et al. "Hemithioindigo-based Molecular Switches...". LMU München Dissertation. (2023).[2] Describes the specific alkylation and coupling of 4-bromo-3,5-dimethylbenzenethiol (Compound 44) using SPhos Pd G2.

-

Yoshida, S., et al. "Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents." Journal of Organic Chemistry. Validates the reactivity of bromo-benzenethiol derivatives.

Sources

4-Bromo-3,5-dimethyl-benzenethiol as a building block in medicinal chemistry

Document Type: Technical Application Guide & Protocol Version: 2.1 (Expert Release) Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Steric-Electronic "Sweet Spot"

In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-3,5-dimethyl-benzenethiol (CAS: 872254-84-7) represents a high-value "bifunctional staple." Its structural utility lies in the precise orthogonality of its reactive handles:

-

The Nucleophilic Thiol (-SH): Located at the C1 position, flanked by protons (C2/C6), allowing for facile, unhindered S-functionalization.

-

The Electrophilic Bromide (-Br): Located at the C4 position, sterically shielded by two ortho-methyl groups (C3/C5).

Medicinal Chemistry Value Proposition:

-

Conformational Restriction: The 3,5-dimethyl motif induces a high rotational energy barrier in biaryl systems generated via the bromide, often locking active conformations or creating atropisomers.

-

Metabolic Blocking: The methyl groups effectively block the C3/C5 positions from cytochrome P450-mediated oxidation, a common metabolic soft spot in thiophenols.

-

Lipophilicity Modulation: The dimethyl/bromo combination provides a predictable lipophilic increment (

LogP

Chemical Profile & Handling

| Property | Specification | Notes |

| CAS Number | 872254-84-7 | Verify batch identity via NMR; isomers exist. |

| Molecular Weight | 217.13 g/mol | |

| Appearance | Off-white solid / viscous oil | Low melting point; prone to supercooling. |

| Oxidation State | Sensitive (Thiol | CRITICAL: Store under Argon/Nitrogen at -20°C. |

| Acidity (pKa) | ~6.5 (Estimated) | More acidic than alkanethiols; deprotonates with weak bases (K₂CO₃). |

Handling Precaution: Like all aryl thiols, this compound is prone to oxidative dimerization to the disulfide (Ar-S-S-Ar) upon exposure to air. All reactions involving the free thiol must be degassed.

Strategic Workflow: The "Mask-Then-Couple" Approach

Direct transition metal catalysis (e.g., Suzuki coupling) on the free thiol is ill-advised. The sulfur atom acts as a potent catalyst poison, binding irreversibly to Pd(0) species.

The Golden Rule: Always functionalize the sulfur first. Convert the thiol to a thioether or protected sulfide before attempting chemistry at the hindered bromide.

Workflow Visualization

Figure 1: The mandatory "Mask-Then-Couple" workflow avoids catalyst deactivation by the free thiol.

Detailed Protocols

Protocol A: Chemoselective S-Alkylation (Thioether Synthesis)

Objective: Introduce the S-R motif while preserving the bromide.

Mechanism: S_N2 Nucleophilic Substitution. Challenge: Preventing disulfide formation during the reaction.

Materials:

-

4-Bromo-3,5-dimethyl-benzenethiol (1.0 equiv)

-

Electrophile (Alkyl halide, e.g., Benzyl bromide) (1.1 equiv)[1]

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Preferred over K₂CO₃ for solubility.

-

Solvent: Anhydrous DMF or Acetonitrile (0.2 M).

Step-by-Step:

-

Degassing: Sparge the solvent with Nitrogen for 15 minutes prior to use.

-

Dissolution: In a flame-dried flask under N₂, dissolve the thiol in the solvent.

-

Deprotonation: Add Cs₂CO₃. The mixture may turn yellow (thiolate formation). Stir for 10 min at RT.

-

Addition: Add the alkyl halide dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the thiol spot will disappear; the product is usually less polar).

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

-

Self-Validation:

-

¹H NMR: Look for the disappearance of the -SH proton (usually ~3.5 ppm, broad) and the appearance of the alkyl protons adjacent to Sulfur.

-

MS: Confirm M+H or M+Na.

-

Protocol B: Cross-Coupling the Sterically Hindered Bromide

Objective: Suzuki-Miyaura Coupling at the C4 position.

The Challenge: The C4-Bromine is sandwiched between two methyl groups. Standard catalysts (e.g., Pd(PPh₃)₄) will fail or give low yields due to the inability of the bulky oxidative addition complex to form or undergo transmetallation. The Solution: Use Buchwald Precatalysts with electron-rich, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) that facilitate coupling on hindered substrates.

Materials:

-

S-Alkylated Intermediate (from Protocol A) (1.0 equiv)

-

Boronic Acid/Ester (1.5 equiv)[2]

-

Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(OAc)₂ + SPhos (1:2 ratio).

-

Base: K₃PO₄ (3.0 equiv) - Tribasic phosphate is superior for hindered couplings.

-

Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

Step-by-Step:

-

Setup: Charge a microwave vial or pressure tube with the aryl bromide, boronic acid, base, and catalyst.

-

Inerting: Seal the vessel and purge with Argon (3x vacuum/refill cycles).

-

Solvent: Add degassed solvents via syringe.

-

Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.

-

Note: Hindered substrates require higher energy input.

-

-

Workup: Filter through a Celite pad. Concentrate and purify via flash chromatography.

-

Self-Validation:

-

¹H NMR: The critical diagnostic is the shift of the 3,5-dimethyl protons. In the starting bromide, they appear around

2.40 ppm. Upon arylation, the ring current of the new aryl group typically shifts these methyls upfield or downfield depending on the twist angle.

-

Protocol C: Lithium-Halogen Exchange (Electrophile Quench)

Objective: Converting the Bromide to a Formyl, Carboxyl, or Silyl group.

Mechanism: The steric bulk does not significantly hinder Lithium-Halogen exchange, making this a viable alternative to Pd-coupling.

Step-by-Step:

-

Cooling: Dissolve the S-alkylated bromide in anhydrous THF under Argon. Cool to -78°C .[1][3]

-

Exchange: Add n-Butyllithium (1.1 equiv) dropwise.[3]

-

Observation: A color change (often yellow/orange) indicates the formation of the Aryl-Lithium species.

-

Timing: Stir for 30–60 minutes at -78°C. Do not warm up, or the Li species may aggregate or grab a proton.

-

-

Quench: Add the electrophile (e.g., DMF for aldehyde, CO₂ for acid) in excess.

-

Warming: Allow to warm to RT slowly over 2 hours.

-

Workup: Quench with saturated NH₄Cl.

Medicinal Chemistry Application: The "Magic Methyl" Effect

Why use this specific building block? The 3,5-dimethyl substitution pattern is not merely decorative; it is a functional tool for lead optimization.

| Feature | MedChem Impact | Mechanistic Basis |

| Ortho-Methyls | Atropisomerism | The methyls clash with the ortho-protons of the coupled ring, forcing the biaryl system into a twisted conformation (approx 60–90°). This can lock the molecule in a bioactive shape. |

| Metabolic Stability | t½ Extension | The C3/C5 positions are blocked. The methyls also sterically shield the C4-position from metabolic attack if the coupling partner is labile. |

| Solubility | LogP Shift | Adds ~1.0 LogP unit. Useful if the lead compound is too polar (low permeability). |

Decision Tree for Scaffold Decoration

Figure 2: Logical flow for utilizing the scaffold in lead optimization.

References

-

Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

-

-

Thiol Poisoning in Pd-Catalysis

-

General Protocol for Thiol Alkylation

-

Reeves, J. T., et al. (2006). General and Efficient Catalytic Synthesis of Aryl Sulfides. Journal of Organic Chemistry. Link

-

-

Properties of 4-Bromo-3,5-dimethylbenzenethiol

-

PubChem Compound Summary for CID 22259686 (Aldehyde analog/related structures used for property estimation). Link

- Note: Specific CAS 872254-84-7 is commercially available via building block suppliers (e.g., BLD Pharm, Apollo Scientific) as verified in search results.

-

Disclaimer: This protocol is intended for use by qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-3,5-dimethyl-benzenethiol before handling, as thiols are often malodorous and toxic.

Sources

Troubleshooting & Optimization

Technical Support Center: Managing and Eliminating Odors of 4-Bromo-3,5-dimethylbenzenethiol in a Laboratory Setting

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering the persistent and noxious odor of 4-Bromo-3,5-dimethylbenzenethiol. Our focus is on providing scientifically-grounded, practical solutions for odor neutralization and implementing preventative measures to maintain a safe and pleasant laboratory environment.

Understanding the Challenge: The Chemistry of Thiol Odors

Thiols, also known as mercaptans, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. The potent odor of compounds like 4-Bromo-3,5-dimethylbenzenethiol is attributed to the volatility of the thiol and the low odor threshold for these sulfur-containing molecules. The human nose is exceptionally sensitive to thiols, detecting them at concentrations as low as parts per billion.[1] The primary strategy for eliminating these odors is through chemical transformation of the thiol group into less volatile and non-odorous functional groups.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the handling and deodorizing of 4-Bromo-3,5-dimethylbenzenethiol.

Q1: The smell of 4-Bromo-3,5-dimethylbenzenethiol is lingering in the lab, even after the experiment is complete. What is the first thing I should do?

A1: Your immediate priority is to contain the source and improve ventilation.

-

Verify Containment: Ensure all containers with the thiol or its waste are tightly sealed. Parafilm or Teflon tape can provide an extra layer of security for bottle caps.[3]

-

Fume Hood Operation: Confirm that the fume hood where the work was conducted is operating correctly. Keep the sash at the lowest practical height to maximize airflow efficiency.[4] For ongoing work with thiols, it is best practice to perform all manipulations within a certified chemical fume hood.

-

Isolate Contaminated Materials: Any disposable materials that came into contact with the thiol (e.g., gloves, paper towels, pipette tips) should be immediately placed in a sealed plastic bag, and then into a designated hazardous waste container.[3]

Q2: I've spilled a small amount of 4-Bromo-3,5-dimethylbenzenethiol in the fume hood. How do I clean it up and neutralize the odor?

A2: For small spills within a fume hood, prompt and thorough decontamination is key. The primary method for neutralizing thiols is through oxidation.[2][5][6]

-

Safety First: Ensure you are wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses or goggles.[4]

-

Absorb the Spill: Use an absorbent material like vermiculite or sand to contain the liquid.[3]

-